molecular formula C17H13BrN2O2 B1684058 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide CAS No. 712325-30-9

2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B1684058
CAS No.: 712325-30-9
M. Wt: 357.2 g/mol
InChI Key: WLLRAGBPCSOJNH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

VU0405601 plays a significant role in biochemical reactions, particularly as a hERG agonist . It interacts with the hERG (the human Ether-à-go-go-Related Gene), increasing the IC50 of dofetilide from 38.7 nM to 76.3 nM . This interaction suggests that VU0405601 has a protective effect against arrhythmias induced by hERG inhibition .

Cellular Effects

VU0405601 has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the hERG channel, which plays a crucial role in the electrical activity of the heart . By acting as a hERG agonist, VU0405601 can protect cardiac cells from dofetilide-induced ventricular tachycardia .

Molecular Mechanism

The molecular mechanism of VU0405601 involves its action as a hERG agonist . It increases test pulse and tail currents, thereby increasing the IC50 of dofetilide . This suggests that VU0405601 exerts its effects at the molecular level by binding to the hERG channel and modulating its activity .

Temporal Effects in Laboratory Settings

The effects of VU0405601 over time in laboratory settings have not been fully elucidated. It is known that VU0405601 can protect cardiac tissue from dofetilide-induced ventricular tachycardia , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

As a hERG agonist, it is likely that VU0405601 interacts with enzymes or cofactors involved in the regulation of the hERG channel .

Subcellular Localization

As a hERG agonist, it is likely that VU0405601 interacts with the hERG channel located in the cell membrane

Chemical Reactions Analysis

VU0405601 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRAGBPCSOJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712325-30-9
Record name 712325-30-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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